molecular formula C22H20Cl2N2O5 B3941694 methyl 4-{[2-(5,6-dichloro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanoyl]amino}benzoate

methyl 4-{[2-(5,6-dichloro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanoyl]amino}benzoate

Cat. No.: B3941694
M. Wt: 463.3 g/mol
InChI Key: ZBKVDKTUEXETDA-UHFFFAOYSA-N
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Description

Methyl 4-{[2-(5,6-dichloro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanoyl]amino}benzoate is a synthetic organic compound characterized by a phthalimide-derived isoindole core substituted with two chlorine atoms, a hexanoyl linker, and a methyl benzoate group. Its molecular formula is C₂₂H₂₂Cl₂N₂O₅, with a molecular weight of 394.43 g/mol .

Properties

IUPAC Name

methyl 4-[2-(5,6-dichloro-1,3-dioxoisoindol-2-yl)hexanoylamino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20Cl2N2O5/c1-3-4-5-18(19(27)25-13-8-6-12(7-9-13)22(30)31-2)26-20(28)14-10-16(23)17(24)11-15(14)21(26)29/h6-11,18H,3-5H2,1-2H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBKVDKTUEXETDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C(=O)NC1=CC=C(C=C1)C(=O)OC)N2C(=O)C3=CC(=C(C=C3C2=O)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20Cl2N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 4-{[2-(5,6-dichloro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanoyl]amino}benzoate typically involves multiple steps, starting with the formation of the core isoindolone structure. The reaction conditions often require the use of strong bases or acids, and the process may involve heating and cooling cycles to ensure proper formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using reactors that can handle large volumes of reactants. The process is optimized to maximize yield and minimize by-products. Continuous monitoring and control of reaction parameters such as temperature, pressure, and pH are crucial to achieving consistent quality.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions may involve reagents such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of alcohols or amines.

  • Substitution: Generation of various substituted benzene derivatives.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

Biology: In biological research, methyl 4-{[2-(5,6-dichloro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanoyl]amino}benzoate is employed in studying enzyme inhibition and protein interactions. Its structural complexity allows for the exploration of biological pathways and mechanisms.

Medicine: The compound has potential medicinal applications, particularly in the development of new pharmaceuticals. Its ability to interact with biological targets makes it a candidate for drug discovery and development.

Industry: In the industrial sector, this compound is used in the production of advanced materials and chemicals. Its unique properties are harnessed to create products with specific functionalities.

Mechanism of Action

The mechanism by which methyl 4-{[2-(5,6-dichloro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanoyl]amino}benzoate exerts its effects involves interactions with molecular targets and pathways. The compound may bind to specific enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways depend on the context in which the compound is used.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Modifications and Their Implications

The following compounds share core structural features with the target molecule but differ in substituents, ester groups, or aromatic systems. These variations influence their chemical reactivity, solubility, and biological activity.

Table 1: Structural Comparison
Compound Name Key Structural Features Molecular Formula Molecular Weight (g/mol) Key Differences
Methyl 4-{[2-(5,6-dichloro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanoyl]amino}benzoate Dichloro-substituted isoindole, hexanoyl linker, methyl ester C₂₂H₂₂Cl₂N₂O₅ 394.43 Reference compound
Ethyl 4-{[6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanoyl]amino}benzoate Non-chlorinated isoindole, ethyl ester C₂₃H₂₄N₂O₅ 408.45 Ethyl ester increases hydrophobicity (logP ~3.3) compared to methyl ester
Methyl 4-{[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoyl]amino}benzoate Benzoyl linker instead of hexanoyl, non-chlorinated C₂₃H₁₈N₂O₅ 402.39 Shorter linker reduces flexibility; absence of Cl diminishes electrophilicity
2-(5,6-Dichloro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-(methylsulfanyl)butanoic Acid Methylthio substituent, carboxylic acid terminus C₁₃H₁₁Cl₂NO₄S 348.19 Acidic terminus enhances water solubility; sulfur introduces nucleophilic susceptibility
Butyl 4-[2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)acetamido]benzoate Butyl ester, acetamido linker C₂₁H₂₄N₂O₅ 384.43 Longer alkyl chain (butyl) increases logP (~4.0); acetamido linker may alter binding kinetics
Table 2: Property Comparison
Property Target Compound Ethyl Ester Analog Benzoyl-Linked Analog Methylthio Derivative
logP 3.11 3.3 2.85 2.98
Water Solubility (logSw) -3.55 -3.20 -3.10 -2.80
Hydrogen Bond Donors 1 1 1 2
Polar Surface Area (Ų) 73.79 73.79 73.79 89.30
Biological Activity Potential kinase inhibition Antimicrobial properties Anti-inflammatory activity Anticancer (apoptosis modulation)
  • Ester Group : Methyl esters generally exhibit faster hydrolysis rates than ethyl or butyl esters, influencing metabolic stability. For example, the ethyl ester analog has a longer half-life in vivo due to slower esterase cleavage .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
methyl 4-{[2-(5,6-dichloro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanoyl]amino}benzoate
Reactant of Route 2
Reactant of Route 2
methyl 4-{[2-(5,6-dichloro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanoyl]amino}benzoate

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